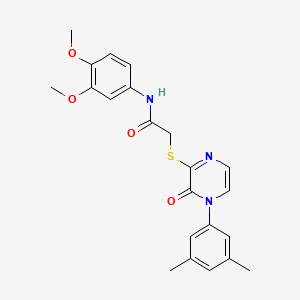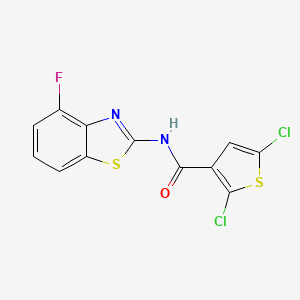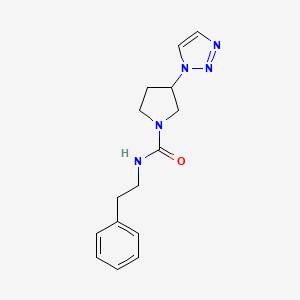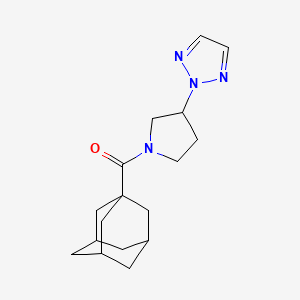![molecular formula C10H21NO B2373261 [1-(Methylamino)cyclooctyl]methanol CAS No. 1184824-08-5](/img/structure/B2373261.png)
[1-(Methylamino)cyclooctyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Methylamino)cyclooctyl]methanol: is an organic compound with the molecular formula C10H21NO. It features a cyclooctane ring substituted with a methylamino group and a hydroxymethyl group. This compound is notable for its unique structure, which includes an eight-membered ring, a secondary amine, and a primary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Methylamino)cyclooctyl]methanol typically involves the following steps:
Formation of Cyclooctanone: Cyclooctane is oxidized to form cyclooctanone.
Reductive Amination: Cyclooctanone undergoes reductive amination with methylamine to form this compound. This step often uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
[1-(Methylamino)cyclooctyl]methanol undergoes several types of chemical reactions:
Oxidation: The primary alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclooctanone or cyclooctanoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
[1-(Methylamino)cyclooctyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Methylamino)cyclooctyl]methanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amine and alcohol functional groups.
Pathways Involved: It may influence pathways related to neurotransmission and metabolic processes, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanol: Similar structure but lacks the methylamino group.
Cyclooctanone: Similar structure but lacks the hydroxymethyl group.
N-Methylcyclooctylamine: Similar structure but lacks the hydroxyl group.
Uniqueness
[1-(Methylamino)cyclooctyl]methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the cyclooctane ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
IUPAC Name |
[1-(methylamino)cyclooctyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-11-10(9-12)7-5-3-2-4-6-8-10/h11-12H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMUIDWCFWVQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)
![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)


![6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)


![2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)
![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)
![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)
